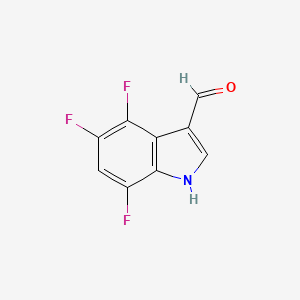

4,5,7-trifluoro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,7-trifluoro-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO/c10-5-1-6(11)9-7(8(5)12)4(3-14)2-13-9/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQHYSGZOYYOGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=CN2)C=O)C(=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precision Synthetic Methodologies for 4,5,7 Trifluoro 1h Indole 3 Carbaldehyde and Its Derivatives

Direct C3-Formylation Approaches to Fluoro-Substituted Indoles

Direct C3-formylation is the most straightforward strategy for synthesizing indole-3-carbaldehydes. acs.org For fluorinated indoles, this typically involves electrophilic aromatic substitution. However, the presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring of the indole (B1671886) deactivates the molecule towards electrophilic attack. Consequently, classical formylation methods must be optimized, or more potent modern alternatives must be employed to achieve efficient conversion.

Optimized Vilsmeier-Haack Formylation Protocols for Fluorinated Indoles

The Vilsmeier-Haack reaction is a widely utilized and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgwikipedia.org This electrophile is then attacked by the nucleophilic indole, typically at the electron-rich C3 position, to yield, after hydrolysis, the desired aldehyde. wikipedia.org

For substrates like 4,5,7-trifluoro-1H-indole, the strong electron-withdrawing nature of the fluorine substituents significantly reduces the indole's inherent nucleophilicity. This deactivation necessitates carefully optimized reaction conditions to ensure successful C3-formylation.

The Vilsmeier-Haack reaction is renowned for its high regioselectivity for the C3 position of the indole nucleus. researchgate.net This selectivity is driven by the high electron density at this position. However, the electronic properties of substituents on the indole ring can influence the outcome. In the case of 4,5,7-trifluoro-1H-indole, the fluorine atoms decrease the electron density of the entire molecule but the C3 position remains the most nucleophilic site for electrophilic attack.

The choice of reagents is critical. The standard Vilsmeier reagent, generated from DMF and POCl₃, is the most common. ijpcbs.com Alternative amides or activating agents (e.g., oxalyl chloride, thionyl chloride) can be used to generate more or less reactive Vilsmeier reagents, which can be tailored to the reactivity of the substrate. For a deactivated substrate like a trifluoroindole, a more reactive Vilsmeier reagent or more forcing conditions might be necessary to drive the reaction to completion.

A general patent for synthesizing halogenated indole-3-carbaldehydes demonstrates this principle by reacting substituted 2-methylanilines directly with a pre-formed Vilsmeier reagent. google.com For instance, 4-fluoro-2-methyl-aniline is converted to 5-fluoro-1H-indole-3-carbaldehyde, illustrating that the core reaction is tolerant of fluorine substituents. google.com The regioselectivity remains high for the C3 position of the newly formed indole ring.

Table 1: Influence of Vilsmeier-Haack Reagents on Indole Formylation

| Formylating Agent | Activating Agent | Substrate Reactivity | Typical Conditions |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | High (Electron-rich indoles) | 0 °C to room temperature |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride | Very High | Low temperatures (-20 °C to 0 °C) |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | Moderate | Room temperature to moderate heating |

| N,N-Dimethylformamide (DMF) | Thionyl chloride (SOCl₂) | High | 0 °C to room temperature |

This table presents a generalized summary of common Vilsmeier-Haack reagent systems and their typical application based on substrate reactivity.

Solvent choice and temperature are crucial parameters for controlling the Vilsmeier-Haack reaction, especially with deactivated substrates. While DMF often serves as both a reagent and a solvent, other solvents like 1,2-dichloroethane (B1671644) or acetonitrile (B52724) can be used. orgsyn.org For deactivated systems, running the reaction neat (using excess DMF as the solvent) or in a non-polar solvent can be beneficial.

Temperature control is paramount. While electron-rich indoles can be formylated at 0 °C or room temperature, deactivated substrates like polyfluorinated indoles often require elevated temperatures to overcome the higher activation energy. google.com For example, the synthesis of chloro-substituted indole-3-carbaldehydes from the corresponding anilines required heating to 85-90 °C for several hours to achieve high yields. google.com Careful optimization is needed, as excessively high temperatures can lead to side reactions and decomposition. The critical temperature for some enzymatic reactions involving indole has been noted around 44.5°C, though chemical reactions like the Vilsmeier-Haack can operate at much higher temperatures. mdpi.com

Table 2: Effect of Temperature on Formylation of Halogenated Indoles

| Substrate Precursor | Resulting Product | Reaction Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-chloro-2-methyl-aniline | 5-chloro-1H-indole-3-carbaldehyde | 85 °C | 90% | google.com |

| 4-fluoro-2-methyl-aniline | 5-fluoro-1H-indole-3-carbaldehyde | 90 °C | 92% | google.com |

| 2-fluoro-6-methyl-aniline | 7-fluoro-1H-indole-3-carbaldehyde | 90 °C | 92% | google.com |

This table is based on data from a patent describing the synthesis of similar halogenated indole-3-carbaldehydes, illustrating the need for elevated temperatures.

Alternative Electrophilic Formylation Strategies

Given the potential for harsh conditions in the Vilsmeier-Haack reaction, alternative electrophilic formylation methods that proceed under milder conditions are highly desirable, particularly for complex or sensitive fluorinated indole derivatives.

While not as common as other methods for simple formylation, the use of organometallic intermediates can provide an alternative route. This approach typically involves the deprotonation of the indole at the C3 position using a strong base (like an organolithium reagent) followed by quenching with a formylating agent (like DMF). However, the regioselectivity of deprotonation can be an issue, and the presence of acidic protons (N-H) requires a protection/deprotonation strategy, adding steps to the synthesis. For polyfluorinated indoles, the increased acidity of the N-H proton could complicate selective C3-metallation.

Recent advances have led to the development of catalytic oxidative formylation reactions, which offer greener and milder alternatives to classical methods. nih.gov These methods often utilize a C1 source and an oxidant.

One innovative approach involves a boron-catalyzed formylation using trimethyl orthoformate (TMOF) as the formyl source and boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst. acs.org This method is highly efficient, often proceeding at ambient temperature with very short reaction times (1-5 minutes). It has been shown to be effective for indoles bearing electron-withdrawing halogen and cyano groups, affording the C3-formylated products in high yields. This strategy would likely be highly effective for the synthesis of 4,5,7-trifluoro-1H-indole-3-carbaldehyde, avoiding the use of hazardous reagents like POCl₃. acs.org

Another emerging area is catalytic versions of the Vilsmeier-Haack reaction itself. For instance, a catalytic cycle based on P(III)/P(V)=O has been developed to facilitate the formylation of indoles under mild conditions, which is particularly useful for introducing deuterated formyl groups. orgsyn.org Such catalytic systems reduce the stoichiometric use of caustic reagents and could be adapted for challenging substrates like polyfluorinated indoles.

Multistep Synthetic Routes for the Introduction of the 4,5,7-trifluoro-Substitution Pattern

The construction of the this compound molecule is not a trivial process. It typically involves two major stages: first, the assembly of the core 4,5,7-trifluoro-1H-indole ring system, and second, the introduction of the carbaldehyde group at the C-3 position. The initial and most critical challenge is the precise construction of the indole nucleus with the desired trifluorination pattern on the benzene ring.

Cyclization Reactions for Constructing the Trifluoroindole Core

Several classical indole synthesis reactions can be adapted to produce fluorinated indole cores. The choice of method often depends on the availability of appropriately substituted starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine (B124118) and a suitable aldehyde or ketone. wikipedia.orgbyjus.com

The general mechanism proceeds through several key steps:

Formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound.

Tautomerization of the phenylhydrazone to its enamine form.

A jk-sci.comjk-sci.com-sigmatropic rearrangement of the protonated enamine, which breaks the N-N bond and forms a new C-C bond.

Rearomatization of the benzene ring, followed by intramolecular cyclization (aminal formation).

Elimination of an ammonia (B1221849) molecule to yield the final aromatic indole ring. wikipedia.org

To construct the 4,5,7-trifluoroindole core using this method, the essential precursor is (2,3,5-trifluorophenyl)hydrazine . This fluorinated hydrazine (B178648) would be reacted with a suitable carbonyl compound that provides the C2 and C3 atoms of the indole ring. For instance, reaction with pyruvic acid or its ester, followed by decarboxylation, would yield the indole. The reaction is catalyzed by Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgnih.gov

Other classical methods, while often requiring harsher conditions, can also be considered for the synthesis of fluorinated indoles.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.org To apply this to the target molecule, one would need to start with N-acyl-2-methyl-3,4,6-trifluoroaniline. The strong base deprotonates both the amide nitrogen and the benzylic methyl group, leading to a cyclization and subsequent dehydration to form the indole ring. wikipedia.orgyoutube.com While effective, the high temperatures (200–400 °C) can limit its compatibility with sensitive functional groups. wikipedia.org Modern modifications, however, have been developed to proceed under milder conditions. organic-chemistry.org

The Reissert indole synthesis provides another route, starting from an ortho-nitrotoluene derivative and diethyl oxalate (B1200264). wikipedia.org For the target scaffold, this would require 1-methyl-2-nitro-3,4,6-trifluorobenzene. The synthesis proceeds via condensation with diethyl oxalate in the presence of a base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid or other reducing agents like sodium dithionite, to form the indole-2-carboxylic acid, which can be subsequently decarboxylated by heating to yield the indole core. wikipedia.orgresearchgate.net The Reissert synthesis has been successfully employed to create other halogenated indoles, such as ethyl 5-chloro-4-fluoroindole-2-carboxylate. researchgate.net

| Synthesis Method | Key Precursor for 4,5,7-Trifluoroindole | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | (2,3,5-Trifluorophenyl)hydrazine + Aldehyde/Ketone | Acid catalyst (H₂SO₄, PPA, ZnCl₂) wikipedia.orgnih.gov | Versatile, widely used, one-pot potential byjus.com | Precursor availability, regioselectivity issues with unsymmetrical ketones byjus.com |

| Madelung Synthesis | N-Acyl-2-methyl-3,4,6-trifluoroaniline | Strong base (e.g., NaOEt), high temperature (200-400 °C) wikipedia.org | Good for certain substitution patterns | Harsh conditions, limited functional group tolerance wikipedia.org |

| Reissert Synthesis | 1-Methyl-2-nitro-3,4,6-trifluorobenzene + Diethyl Oxalate | Base (e.g., KOEt), then reductive cyclization (e.g., Zn/AcOH) wikipedia.orgresearchgate.net | Good for preparing indole-2-carboxylic acids | Requires multi-step process (condensation, reduction, decarboxylation) wikipedia.org |

Post-Cyclization Functionalization and Trifluoromethylation Strategies

Once the 4,5,7-trifluoro-1H-indole core is synthesized, the next critical step is the introduction of the aldehyde group at the C-3 position. This is an example of post-cyclization functionalization.

The most common and efficient method for the C-3 formylation of indoles is the Vilsmeier-Haack reaction . organic-chemistry.orgwikipedia.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium ion intermediate at the C-3 position. This intermediate is then hydrolyzed during aqueous workup to yield the final 3-carbaldehyde product. wikipedia.org This method is highly effective for formylating electron-rich aromatic and heteroaromatic compounds and has been successfully applied to produce a variety of substituted indole-3-carbaldehydes, including fluorinated analogs. ijpcbs.comgoogle.com

Separately, further derivatization of the indole ring can be achieved through trifluoromethylation , which involves the introduction of a -CF₃ group. This is a distinct process from the fluoro-substitution on the benzene ring of the target compound. Trifluoromethylation is a valuable strategy in medicinal chemistry for modulating a molecule's electronic properties, lipophilicity, and metabolic stability. Various methods exist for the trifluoromethylation of indoles, often involving radical, nucleophilic, or electrophilic pathways.

Sustainable Synthesis Approaches for Fluorinated Indole-3-carbaldehydes

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green strategies can be applied to the synthesis of fluorinated indoles and their carbaldehyde derivatives.

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. It offers rapid heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. The synthesis of fluorinated indole derivatives using microwave irradiation has been reported, demonstrating its utility in this area. tandfonline.com

Use of Green Solvents: Traditional organic syntheses often rely on volatile and toxic organic solvents. A key goal of green chemistry is to replace these with more environmentally friendly alternatives. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Reactions such as the Brønsted acid-catalyzed condensation of indoles with aldehydes have been successfully performed in water. beilstein-journals.org

Catalysis and Reagent Minimization: The use of efficient catalysts can reduce the need for stoichiometric reagents that generate large amounts of waste. For instance, developing catalytic versions of classical reactions or using recyclable catalysts like Amberlyst A-15 can make processes more sustainable. tandfonline.com Solvent-free reaction conditions, where reactants are mixed without a solvent, represent an ideal approach to waste minimization and have been successfully applied in the synthesis of indole derivatives. beilstein-journals.org

| Sustainable Approach | Description | Key Benefits | Example Application in Indole Synthesis |

|---|---|---|---|

| Microwave Irradiation | Using microwave energy to heat reactions. | Reduced reaction times, higher yields, fewer side products. | Synthesis of novel fluorinated indole derivatives. tandfonline.com |

| Green Solvents (e.g., Water) | Replacing volatile organic solvents with environmentally benign alternatives. | Reduced toxicity, improved safety, lower cost. | Br₂-catalyzed synthesis of bis(indolyl)methanes in water. beilstein-journals.org |

| Solvent-Free Conditions | Conducting reactions by mixing neat reactants, often with a catalyst. | Eliminates solvent waste, simplifies purification. | Nano-TiO₂ catalyzed synthesis of bis(indolyl)methanes from indoles and aldehydes. beilstein-journals.org |

| Catalyst Optimization | Using small amounts of efficient and/or recyclable catalysts. | Minimizes waste, lowers costs, improves atom economy. | Use of Amberlyst A-15 for the synthesis of substituted indole derivatives. tandfonline.com |

Microwave-Assisted and Flow Chemistry Applications

The drive towards more efficient, safer, and scalable synthetic methods has led to the exploration of microwave-assisted synthesis and flow chemistry for the preparation of this compound and its derivatives. These advanced technologies offer significant advantages over conventional batch processing, including accelerated reaction times, improved yields, and enhanced process control.

The Vilsmeier-Haack reaction, a cornerstone for the formylation of electron-rich heterocycles like indoles, is particularly amenable to these modern techniques. rsc.orgijpcbs.comnumberanalytics.com This reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce a formyl group at the C-3 position of the indole nucleus. rsc.orgijpcbs.com

Microwave-Assisted Vilsmeier-Haack Formylation

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating a wide range of chemical transformations. tandfonline.comnih.gov The application of microwave irradiation to the Vilsmeier-Haack reaction can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. degres.eu This rate enhancement is attributed to the efficient and rapid heating of the reaction mixture by microwaves, which can lead to thermal and specific non-thermal microwave effects. degres.eu

While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the successful application of this technology to the formylation of other heterocyclic systems, such as pyrazoles, and the synthesis of fluorinated indole derivatives provides a strong precedent. tandfonline.comdegres.eu For instance, the microwave-assisted Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes demonstrated a significant increase in yield and a drastic reduction in reaction time compared to conventional heating methods. degres.eu

Table 1: Comparison of Conventional and Microwave-Assisted Vilsmeier-Haack Formylation of a Pyrazole (B372694) Derivative

| Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|

| Conventional | 60 | 6 hours | 60 |

| Microwave | 60 | 10 minutes | 85 |

Data extrapolated from a study on pyrazole synthesis to illustrate the potential benefits for indole derivatives. degres.eu

The synthesis of various fluorinated indole derivatives has also been successfully achieved using microwave irradiation, highlighting the compatibility of this technique with fluorinated substrates. tandfonline.com These findings strongly suggest that microwave-assisted Vilsmeier-Haack formylation would be a highly effective method for the precision synthesis of this compound.

Flow Chemistry Applications in Vilsmeier-Haack Formylation

Continuous flow chemistry offers a paradigm shift in the synthesis of chemical compounds, providing enhanced safety, scalability, and process control compared to traditional batch methods. researchgate.netnih.gov The Vilsmeier-Haack reaction, which can be highly exothermic and involve thermally unstable intermediates, is an ideal candidate for translation to a continuous flow process. researchgate.net

In a flow chemistry setup, reagents are continuously pumped through a heated microreactor or a coiled tube reactor. nih.gov This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency and product purity. The small reactor volume inherent to flow systems mitigates the risks associated with the handling of hazardous reagents and the potential for thermal runaways. researchgate.net

Research has demonstrated the successful implementation of the Vilsmeier-Haack formylation of electron-rich aromatic compounds in a continuous flow system. researchgate.net This approach allows for the safe in-situ generation and immediate consumption of the reactive Vilsmeier reagent, followed by reaction with the substrate and subsequent workup in a continuous stream. This methodology has been shown to be scalable and provides a safer means of production. researchgate.net The application of flow chemistry has been showcased in the synthesis of various indole derivatives, underlining its versatility. nih.govucsb.edu

Table 2: Illustrative Parameters for a Continuous Flow Vilsmeier-Haack Formylation

| Parameter | Value |

|---|---|

| Reactor Type | Microreactor/Coil Reactor |

| Reagent 1 | Substituted Indole in Solvent |

| Reagent 2 | Vilsmeier Reagent (in situ generated) |

| Flow Rate | 0.1 - 10 mL/min |

| Temperature | 25 - 150 °C |

| Residence Time | 1 - 30 minutes |

Illustrative data based on general principles of flow chemistry applied to Vilsmeier-Haack reactions. researchgate.net

The adoption of flow chemistry for the synthesis of this compound and its derivatives would not only enhance the safety and efficiency of the process but also facilitate a more straightforward scale-up for potential industrial production.

Elucidating Reaction Pathways and Mechanistic Interrogations of 4,5,7 Trifluoro 1h Indole 3 Carbaldehyde Reactivity

Electrophilic Aromatic Substitution Reactions on the Trifluorinated Indole (B1671886) Nucleus

Electrophilic aromatic substitution (EAS) is a cornerstone of indole chemistry. However, the reactivity of the 4,5,7-trifluoro-1H-indole-3-carbaldehyde nucleus towards electrophiles is significantly modulated by its substituents.

The indole ring is generally considered an electron-rich aromatic system, highly activated towards electrophilic attack, particularly at the C3 position of the pyrrole (B145914) ring. However, the presence of three fluorine atoms on the benzene (B151609) ring of this compound drastically alters this characteristic.

Fluorine exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, and a weaker, electron-donating mesomeric or resonance effect (+M) via its lone pairs. When multiple fluorine atoms are present, their cumulative inductive effect typically dominates, leading to a significant decrease in the electron density of the aromatic system. This effect renders the entire trifluorinated indole nucleus substantially deactivated towards electrophilic aromatic substitution compared to unsubstituted indole. mdpi.com

Furthermore, the formyl group (-CHO) at the C3 position is also an electron-withdrawing group, further deactivating the indole ring, especially the pyrrole moiety. Consequently, electrophilic substitution reactions on this compound are expected to be considerably more challenging than on simple indoles, likely requiring harsher reaction conditions or highly reactive electrophiles.

Regioselectivity in the electrophilic substitution of indoles is a critical aspect of their chemistry. For a typical indole, electrophilic attack is overwhelmingly favored at the C3 position. In this compound, the C3 position is already substituted with a carbaldehyde group, forcing electrophilic attack to occur at other positions.

The potential sites for substitution are the C2 position of the pyrrole ring and the C6 position of the benzenoid ring (C4, C5, and C7 are substituted).

Attack at C2: The formyl group at C3 is a deactivating group and directs incoming electrophiles away from the adjacent C2 position. Therefore, direct electrophilic substitution at C2 is generally disfavored.

Attack at the Benzenoid Ring (C6): The benzenoid ring is severely deactivated by the three fluorine atoms. Generally, electrophilic attack on the pyrrole ring of an indole is much more facile than on the benzene ring. However, the combined deactivation of the pyrrole ring by the C3-formyl group and the severe deactivation of the benzene ring makes predicting the outcome complex. In many aromatic systems, halogen atoms are considered ortho-, para-directors, while deactivating. libretexts.orgyoutube.com In this case, the directing effects would be on a heavily deactivated ring.

Attack at C4: Despite the deactivating effects, studies on related 1H-indole-3-carbaldehydes have shown that functionalization at the C4 position is possible. For instance, palladium-catalyzed C-H arylation of 1H-indole-3-carbaldehyde, even with a halogen substituent at the C7 position, proceeds at the C4 position. nih.gov This suggests that under specific, catalyzed conditions, the C4 position can be targeted, although it is substituted by a fluorine atom in the target molecule, making direct substitution unlikely. The remaining open position is C6.

Given the strong deactivation of all available positions, electrophilic substitution on this compound would be challenging and likely result in low yields or require specialized catalytic systems to achieve regioselectivity.

| Position | Substituent | Electronic Effect | Influence on Ring Reactivity | Predicted Directing Influence |

|---|---|---|---|---|

| C3 | -CHO | -I, -M (Deactivating) | Strong Deactivation | Directs away from C2 |

| C4, C5, C7 | -F | -I > +M (Deactivating) | Strong Deactivation | Ortho-, Para-directing (on a deactivated ring) |

Specific mechanistic studies for the halogenation, nitration, or sulfonation of this compound are not documented in the available literature. However, the mechanisms can be inferred from general principles applied to deactivated aromatic systems.

Halogenation: Due to the deactivated nature of the ring, direct halogenation with X₂ (e.g., Br₂, Cl₂) would likely require the presence of a Lewis acid catalyst (e.g., FeX₃, AlX₃). The catalyst would polarize the halogen molecule, creating a more potent electrophile (e.g., 'Br⁺') necessary to attack the electron-poor ring. Enzymatic halogenation has also been explored for indole derivatives, offering high regioselectivity under milder conditions, which could be a viable alternative strategy. nih.gov

Nitration: Nitration would likely demand strong nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺). An alternative, milder method for nitrating indoles involves using trifluoroacetyl nitrate (B79036) (CF₃COONO₂), which could potentially be effective while avoiding harsh acidic conditions. nih.gov The reaction would proceed via the standard electrophilic aromatic substitution mechanism involving the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate).

Sulfonation: Sulfonation would typically require fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to generate the electrophile, SO₃. The reaction is generally reversible.

For all these reactions, the regioselectivity would be a significant challenge, with a potential for mixtures of products or no reaction under standard conditions.

Carbonyl Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde functional group at the C3 position is an electrophilic center and is susceptible to attack by nucleophiles. This reactivity is a key feature of the molecule, allowing for a variety of transformations.

One of the most characteristic reactions of 1H-indole-3-carbaldehyde and its derivatives is the condensation with primary amines to form imines, also known as Schiff bases. nih.govnveo.orgijpbs.comresearchgate.netresearchgate.net This reaction involves the formation of a new carbon-nitrogen double bond (C=N).

The reaction proceeds via a two-step mechanism:

Nucleophilic Addition: The lone pair of the primary amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral carbinolamine intermediate.

Dehydration: The carbinolamine intermediate is then dehydrated, typically under acid or base catalysis, to eliminate a molecule of water and form the stable imine product. masterorganicchemistry.com

The resulting C=N double bond is stereogenic, meaning it can exist as two different geometric isomers: Z (zusammen) and E (entgegen). The specific stereochemistry of the product would depend on the steric bulk of the substituents on the nitrogen and the indole ring, as well as the reaction conditions. For many fluorinated imines, characterization by NMR spectroscopy can distinguish between these isomers. nih.gov

The formation of an imine is a reversible equilibrium process, and its outcome is governed by both kinetic and thermodynamic factors. nih.govlookchem.comresearchgate.net

Kinetics: The rate of imine formation is influenced by several factors, including the electrophilicity of the aldehyde, the nucleophilicity of the amine, and the pH of the medium. researchgate.netresearchgate.net In this compound, the strong electron-withdrawing effects of the three fluorine atoms and the indole nitrogen would increase the partial positive charge on the carbonyl carbon. This enhanced electrophilicity would be expected to accelerate the initial nucleophilic attack by an amine, potentially leading to faster reaction rates compared to non-fluorinated indole-3-carbaldehyde.

| Aldehyde | Key Substituent Effects | Predicted Effect on Carbonyl Electrophilicity | Predicted Kinetic Effect (Rate of Attack) | Predicted Thermodynamic Effect (Equilibrium Position) |

|---|---|---|---|---|

| Indole-3-carbaldehyde | Standard indole electronics | Baseline | Baseline | Favorable equilibrium |

| This compound | Strong -I from 3x Fluorine atoms | Increased | Faster | Likely favorable, influenced by imine stability |

Formation of Imine Derivatives (Schiff Bases) and Their Stereochemistry (Z/E Isomerism)[9],[10],[11],

Catalytic Approaches to Schiff Base Synthesis

The synthesis of Schiff bases, or imines, from this compound involves the condensation of its aldehyde group with a primary amine. This reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. mediresonline.org The presence of three electron-withdrawing fluorine atoms on the indole ring is anticipated to further enhance the electrophilicity of the aldehyde, potentially accelerating the reaction rate compared to the non-fluorinated analogue, indole-3-carbaldehyde.

Various catalytic systems can be employed for this transformation. These range from simple acid catalysts like glacial acetic acid to more complex Lewis acids. mediresonline.orgnih.gov The reaction is often carried out in solvents like ethanol (B145695) or methanol, and in some cases, under reflux conditions to drive the reaction to completion. researchgate.netorientjchem.org Microwave-assisted synthesis has also emerged as an efficient method for the preparation of Schiff bases derived from indole-3-carbaldehyde, often leading to higher yields and shorter reaction times. mediresonline.org

A general catalytic cycle for the acid-catalyzed formation of a Schiff base from this compound is depicted below:

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of the aldehyde group, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack by the amine: The primary amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, a carbinolamine.

Proton transfer: A proton is transferred from the nitrogen atom of the amine to the oxygen atom of the hydroxyl group.

Dehydration: The resulting intermediate readily eliminates a molecule of water to form a protonated imine.

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom, yielding the final Schiff base product.

The enhanced reactivity of this compound due to the inductive effect of the fluorine atoms may allow for milder reaction conditions and a broader scope of applicable primary amines, including those with lower nucleophilicity.

Cyanohydrin Formation and Subsequent Transformations

The addition of hydrogen cyanide (HCN) to the carbonyl group of this compound results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon atom. This reaction is a classic example of nucleophilic addition to a carbonyl group and is typically base-catalyzed. pressbooks.pubpressbooks.pub The base, usually a cyanide salt like KCN or NaCN, generates the cyanide anion (CN⁻), which is a potent nucleophile. libretexts.orglibretexts.org

The mechanism for cyanohydrin formation proceeds as follows:

Nucleophilic attack: The cyanide ion attacks the electrophilic carbonyl carbon of the aldehyde. The electron-withdrawing fluorine atoms on the indole ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to the non-fluorinated indole-3-carbaldehyde.

Formation of a tetrahedral intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a molecule of HCN (formed in situ from the cyanide salt and a weak acid) or another proton source to yield the final cyanohydrin product and regenerate the cyanide catalyst. youtube.com

The resulting trifluoromethyl-substituted indole cyanohydrin is a versatile synthetic intermediate. The nitrile group can be further transformed into other functional groups. For example, it can be hydrolyzed under acidic or basic conditions to afford an α-hydroxy carboxylic acid, or it can be reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield a β-amino alcohol. These transformations open up pathways to a variety of more complex molecules.

Knoevenagel Condensations and Alkylidene Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netnih.gov For this compound, this reaction provides a direct route to the synthesis of various 3-substituted indole derivatives with an exocyclic double bond, known as alkylidene or benzylidene compounds. The electron-withdrawing nature of the trifluorinated indole ring is expected to enhance the reactivity of the aldehyde group in this condensation.

The reaction is typically catalyzed by a weak base, such as piperidine, pyridine, or an amine salt. bas.bg The mechanism involves the following steps:

Deprotonation of the active methylene compound: The basic catalyst removes a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a carbanion.

Nucleophilic addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound.

Formation of an aldol-type intermediate: This addition results in the formation of a tetrahedral intermediate.

Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the alkylidene derivative.

A variety of active methylene compounds can be employed in the Knoevenagel condensation with this compound, leading to a diverse range of products. The resulting alkylidene compounds are valuable intermediates in their own right, as the electron-deficient double bond can participate in subsequent Michael additions and other transformations. researchgate.net

Grignard and Organolithium Reagent Additions

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to the carbonyl group of this compound is a fundamental method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. These reagents are strong nucleophiles and readily attack the electrophilic carbonyl carbon. nih.gov

The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the organometallic reagent adds directly to the carbonyl carbon. The electron-withdrawing trifluoro-indole moiety is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a more facile reaction. The general mechanism is as follows:

Nucleophilic attack: The Grignard or organolithium reagent attacks the carbonyl carbon of the aldehyde.

Formation of a magnesium or lithium alkoxide: This results in the formation of a tetrahedral intermediate, which exists as a magnesium or lithium alkoxide salt.

Protonation: Subsequent workup with a protic solvent, such as aqueous acid, protonates the alkoxide to yield the corresponding secondary alcohol.

It is important to consider the high basicity of Grignard and organolithium reagents. They can deprotonate the N-H proton of the indole ring. To avoid this side reaction, it is often necessary to protect the indole nitrogen prior to the addition reaction, for example, by using a suitable protecting group like a tosyl or benzyl (B1604629) group. Alternatively, using an excess of the organometallic reagent can overcome this issue, with the first equivalent acting as a base and the subsequent equivalent acting as the nucleophile.

The choice of the organometallic reagent (the 'R' group) allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the 3-position of the indole scaffold, leading to a diverse array of secondary alcohols that can be further elaborated.

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.govarkat-usa.org this compound is a valuable building block in MCRs due to the reactivity of its aldehyde group and the presence of the fluorinated indole core, which can impart unique properties to the final products. The electron-withdrawing nature of the fluorine atoms can influence the reaction pathways and yields in these complex transformations.

The use of indole-3-carbaldehyde and its derivatives in MCRs has been extensively reviewed, highlighting their utility in generating a wide range of heterocyclic scaffolds. nih.govrsc.org These reactions are often atom-economical and lead to a high degree of molecular diversity from simple starting materials.

Development of Novel Heterocyclic Rings via MCRs

The strategic use of this compound in MCRs enables the one-pot synthesis of various novel heterocyclic ring systems. The aldehyde functionality serves as a key electrophilic component, reacting with a variety of nucleophiles to initiate a cascade of reactions that ultimately leads to the formation of a new ring.

Synthesis of Fluorinated Imidazoles, Thiazoles, and Pyrimidines

The incorporation of fluorine atoms into heterocyclic rings is of great interest in medicinal chemistry, as it can significantly modulate the biological activity of the molecules. This compound serves as an excellent precursor for the synthesis of fluorinated imidazoles, thiazoles, and pyrimidines through various MCR strategies.

Fluorinated Imidazoles: The synthesis of fluorinated indole-imidazole conjugates has been reported, demonstrating the utility of fluorinated indole precursors in constructing these heterocyclic systems. researchgate.net A plausible MCR approach for the synthesis of a fluorinated imidazole (B134444) derivative from this compound would involve a four-component reaction with an amine, an isocyanide, and a source of ammonia (B1221849) or an ammonium (B1175870) salt. The aldehyde would react with the amine to form an imine in situ, which would then undergo further reaction with the isocyanide and ammonia to form the imidazole ring.

Fluorinated Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a classic route to thiazole derivatives. nih.gov An MCR variant of this reaction could involve the one-pot condensation of this compound, a thiourea (B124793) or thioamide derivative, and an α-haloketone. The initial condensation between the aldehyde and the thiourea would form a key intermediate, which would then cyclize with the α-haloketone to afford the fluorinated thiazole ring attached to the indole core.

Fluorinated Pyrimidines: The Biginelli reaction is a well-known MCR for the synthesis of dihydropyrimidines. A modified Biginelli-type reaction using this compound, a β-dicarbonyl compound, and urea (B33335) or thiourea could lead to the formation of fluorinated pyrimidine (B1678525) derivatives. The electron-withdrawing fluorine atoms on the indole ring would likely influence the initial condensation step and the subsequent cyclization and dehydration steps. The synthesis of fluorinated pyrimidines is of significant interest due to their prevalence in pharmaceuticals. nih.govmdpi.com

The following table summarizes the key reactants and the resulting heterocyclic products in these MCR strategies.

| Heterocycle | Key Reactants for MCR with this compound |

| Imidazole | Amine, Isocyanide, Ammonia/Ammonium Salt |

| Thiazole | Thiourea/Thioamide, α-Haloketone |

| Pyrimidine | β-Dicarbonyl Compound, Urea/Thiourea |

Access to Polycyclic Indole Derivatives

There is no available scientific literature detailing the use of this compound as a precursor for the synthesis of polycyclic indole derivatives.

Catalyst Development and Screening for MCRs

No studies on catalyst development and screening for multicomponent reactions (MCRs) specifically employing this compound were found in the available literature. Research on MCRs involving indole derivatives is extensive, but specific examples or catalyst systems optimized for this trifluorinated substrate are not documented. ekb.eg

Redox Chemistry of the Formyl Group

Specific studies on the redox chemistry of the formyl group in this compound are not available in the reviewed literature. The general reactivity of the aldehyde group is well-known, but its behavior under the influence of the trifluorinated indole ring has not been specifically reported. nih.gov

Selective Reductions to Alcohols and Methyl Groups

There are no specific documented methods or research findings for the selective reduction of the formyl group of this compound to the corresponding alcohol (4,5,7-trifluoro-1H-indol-3-yl)methanol or methyl group (3-methyl-4,5,7-trifluoro-1H-indole).

Oxidations to Carboxylic Acids

No specific research detailing the oxidation of this compound to its corresponding carboxylic acid, 4,5,7-trifluoro-1H-indole-3-carboxylic acid, has been reported. While aldehyde oxidases are known to convert general indole-3-carbaldehydes to carboxylic acids in biological systems, chemical oxidation specific to this fluorinated compound is not documented. scirp.org

Comprehensive Spectroscopic and Advanced Computational Characterization of 4,5,7 Trifluoro 1h Indole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4,5,7-trifluoro-1H-indole-3-carbaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

The presence of three highly electronegative fluorine atoms significantly influences the electronic environment of the indole (B1671886) ring, leading to characteristic shifts in the NMR spectra compared to the parent indole-3-carbaldehyde. dntb.gov.ua The predicted spectral data are based on calculations performed using a DFT approach, simulating conditions in a common NMR solvent like DMSO-d₆.

Predicted NMR Data for this compound

The following table is interactive. Click on the headers to sort the data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| N-H | ~12.5 (broad s) | - | - |

| C2-H | ~8.5 (s) | ~140 | - |

| C3-CHO | ~10.1 (s) | ~185 | - |

| C4-F | - | ~150 (ddd) | ~-135 (dd) |

| C5-F | - | ~145 (ddd) | ~-148 (dd) |

| C6-H | ~7.4 (t) | ~105 (dd) | - |

| C7-F | - | ~148 (ddd) | ~-140 (dd) |

| C3a | - | ~128 | - |

Note: Chemical shifts are referenced relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

The substitution of hydrogen with fluorine at positions 4, 5, and 7 causes significant perturbations in the chemical shifts of the indole core.

¹³C NMR: The carbons directly bonded to fluorine (C4, C5, C7) exhibit large chemical shifts and are observed as complex multiplets due to one-bond and multi-bond C-F couplings. The fluorine atoms induce a strong electron-withdrawing effect, leading to a general deshielding of the carbons in the benzene (B151609) portion of the indole ring compared to the unsubstituted analogue.

¹⁹F NMR: The ¹⁹F NMR spectrum is predicted to show three distinct signals, one for each fluorine atom. nih.gov The signals for F4 and F7 would likely be doublets of doublets due to coupling with the C6-H proton (⁴JHF) and with the adjacent fluorine at C5 (³JFF). The signal for F5 would appear as a doublet of doublets due to coupling with both F4 and F7. The precise chemical shifts are highly sensitive to the local electronic and steric environment. nih.gov

J-coupling provides valuable information about the connectivity and stereochemistry of a molecule. In this compound, H-F and F-F couplings are particularly informative. nih.gov

Predicted J-Coupling Constants (in Hz)

The following table is interactive. Click on the headers to sort the data.

| Coupling Type | Nuclei Involved | Predicted Coupling Constant (J, Hz) | Significance |

|---|---|---|---|

| ³JFF | F4-F5 | ~20-25 | Ortho F-F coupling, confirms connectivity. |

| ⁴JFF | F5-F7 | ~5-10 | Meta F-F coupling. |

| ⁴JHF | F5-H6 | ~8-12 | Through-bond coupling, confirms proximity. |

| ⁵JHF | F4-H6, F7-H6 | ~2-5 | Long-range coupling. |

| ¹JCF | C4-F4, C5-F5, C7-F7 | ~240-260 | Direct one-bond coupling, confirms C-F bonds. |

The magnitude of these coupling constants, especially the through-space H-F and F-F couplings, can provide insights into the planarity of the ring system and the preferred conformation of the aldehyde group. semanticscholar.org

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity (COSY, HSQC, HMBC, NOESY)

While one-dimensional NMR provides essential data, 2D NMR techniques are crucial for unambiguous assignment and structural confirmation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be relatively simple for this molecule, primarily showing no cross-peaks for the isolated spin systems of N-H, C2-H, C6-H, and CHO-H, confirming their lack of direct proton neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate each proton with its directly attached carbon. Expected correlations include C2-H/C2, C6-H/C6, and CHO-H/C3-CHO. This is vital for assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) H-C correlations, which are essential for piecing together the molecular skeleton. Key expected correlations include:

C2-H to C3, C3a, and C7a.

CHO-H to C3 and C3a.

N-H to C2, C7a, and C3a.

C6-H to C4, C5, C7, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. A key expected NOESY correlation would be between the aldehyde proton (CHO-H) and the C2-H, which would help determine the preferred rotational conformation of the aldehyde group relative to the indole ring.

Investigation of Dynamic Processes: Tautomerism and Conformational Isomerism in Solution

Conformational Isomerism: The primary conformational flexibility in this compound arises from the rotation around the C3-C(aldehyde) single bond. This can lead to two planar conformers: one where the aldehyde C=O bond is syn to the C2 position, and one where it is anti. The relative populations of these conformers can be influenced by solvent and temperature. Variable-temperature NMR studies could potentially resolve these two conformers if the rotational barrier is sufficiently high, or show averaged signals if rotation is fast on the NMR timescale. NOESY data can help identify the dominant conformer in solution.

Tautomerism: Indole-3-carbaldehydes can theoretically exist in tautomeric forms, such as an enol or an exocyclic methylene (B1212753) alcohol form, although the aldehyde form is overwhelmingly dominant and stable. researchgate.net The strong electron-withdrawing effects of the fluorine atoms further stabilize the aldehyde tautomer, making other forms highly unlikely to be observed under normal conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

The following table is interactive. Click on the headers to sort the data.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Description of Motion |

|---|---|---|---|

| N-H stretch | ~3450 | ~3450 | Stretching of the indole N-H bond. |

| C-H stretch (aromatic) | ~3100 | ~3100 | Stretching of the C6-H bond. |

| C=O stretch | ~1660 | ~1660 | Strong stretching of the aldehyde carbonyl group. |

| C=C stretch (aromatic) | ~1600, 1550, 1480 | ~1600, 1550, 1480 | Vibrations of the indole ring system. |

The FT-IR spectrum is expected to be dominated by a very strong absorption band for the C=O stretch of the aldehyde group around 1660 cm⁻¹. Another prominent feature will be the sharp N-H stretching band around 3450 cm⁻¹. The most complex region will be the fingerprint region, particularly between 1250 and 1050 cm⁻¹, where multiple strong C-F stretching vibrations are predicted to occur, confirming the presence of the fluorine substituents.

The FT-Raman spectrum would complement the FT-IR data. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, providing a clear fingerprint of the indole core. The C=O stretch is also expected to be a prominent band.

Assignment of Characteristic Vibrational Modes of C=O, C-F, N-H, and Indole Ring

The vibrational spectrum of this compound is complex, with characteristic bands corresponding to the stretching and bending of its functional groups and the indole ring system. While direct experimental spectra for this specific molecule are not widely published, assignments can be inferred from studies on related substituted indoles and their derivatives. mdpi.comresearchgate.netnih.gov

The carbonyl (C=O) stretching vibration of the aldehyde group is expected to appear as a strong band in the infrared (IR) spectrum, typically in the region of 1650-1700 cm⁻¹. For instance, in related chloro-derivatives of 7-azaindole-3-carbaldehyde, the C=O stretching mode is observed around 1654-1681 cm⁻¹. nih.gov The exact position is sensitive to electronic effects and intermolecular interactions, such as hydrogen bonding.

The carbon-fluorine (C-F) stretching vibrations are anticipated to be found in the 1000-1400 cm⁻¹ region. Due to the presence of three fluorine atoms on the benzene ring, a series of strong, characteristic absorption bands are expected. The precise frequencies will depend on the coupling between the C-F vibrations and other ring modes.

The N-H stretching vibration of the indole ring typically gives rise to a sharp to broad band in the range of 3300-3500 cm⁻¹. The position and shape of this band are highly dependent on hydrogen bonding interactions in the solid state or in solution.

The indole ring vibrations contribute to a number of bands in the fingerprint region of the spectrum (below 1600 cm⁻¹). These include C-C stretching, C-N stretching, and in-plane and out-of-plane bending modes. The substitution pattern with three fluorine atoms and an aldehyde group will significantly influence the positions of these bands compared to unsubstituted indole.

A summary of expected vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3300 - 3500 | Position and width are sensitive to hydrogen bonding. |

| C=O Stretch | 1650 - 1700 | Strong intensity. Position influenced by electronic effects of fluoro substituents. |

| Indole Ring C=C Stretch | 1500 - 1620 | Multiple bands are expected. |

| C-F Stretch | 1000 - 1400 | Strong, characteristic absorptions. Multiple bands due to trifluoro-substitution. |

| N-H Bend | 1400 - 1500 | In-plane bending. |

| C-H Bending | 700 - 900 | Out-of-plane bending modes of the remaining C-H bonds on the ring. |

Correlating Spectral Features with Molecular Geometry and Intermolecular Interactions

The vibrational frequencies of this compound are intrinsically linked to its molecular geometry and the intermolecular forces it experiences. The electron-withdrawing nature of the fluorine atoms and the aldehyde group will influence the bond lengths and angles within the indole ring, which in turn affects the vibrational frequencies.

Intermolecular hydrogen bonding, particularly involving the N-H group of the indole and the carbonyl oxygen of the aldehyde, can lead to significant shifts in the corresponding stretching frequencies. A downward shift (redshift) in the N-H stretching frequency and the C=O stretching frequency is indicative of hydrogen bond formation. These interactions can lead to the formation of dimers or polymeric chains in the solid state, which would be reflected in the vibrational spectrum.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and structural features of a molecule. For this compound (C₉H₄F₃NO), the accurate mass of the molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated and compared with the experimentally measured value to confirm its identity.

For this compound, expected fragmentation pathways could include:

Loss of a hydrogen radical (-H•): leading to the formation of a stable cation.

Loss of carbon monoxide (-CO): from the aldehyde group, a common fragmentation for aldehydes.

Loss of a fluorine radical (-F•): although less common, it can occur.

Cleavage of the indole ring: leading to a variety of smaller fragment ions.

A hypothetical fragmentation pattern is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 219.0248 ([M]⁺˙) | 218.0170 | H• | Deprotonated molecular ion |

| 219.0248 ([M]⁺˙) | 191.0299 | CO | 4,5,7-trifluoro-1H-indole cation |

| 219.0248 ([M]⁺˙) | 200.0219 | F• | Difluoro-indole-3-carbaldehyde radical cation (positional isomerism) |

| 191.0299 | 164.0240 | HCN | Fluorinated benzene ring fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

Analysis of Absorption Maxima and Molar Absorptivities

The UV-Vis spectrum of indole and its derivatives typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov For indole itself, these bands are observed around 280-290 nm and 260-270 nm. The introduction of substituents can cause a shift in the position (bathochromic or hypsochromic) and intensity of these bands.

For this compound, the absorption maxima are expected to be influenced by both the fluorine atoms and the aldehyde group. The aldehyde group, being a chromophore, will likely cause a red shift of the absorption bands compared to unsubstituted indole. The fluorine atoms, through their inductive and mesomeric effects, will also modulate the electronic structure and thus the absorption spectrum. Molar absorptivity (ε) values would provide information on the probability of the electronic transitions.

Electronic Transitions and Influence of Trifluoro-Substitution

The electronic transitions in this compound will be primarily of the π → π* type, originating from the aromatic indole system. The presence of the aldehyde group may also introduce n → π* transitions, although these are often weaker and can be masked by the stronger π → π* bands.

The trifluoro-substitution pattern is expected to have a significant impact on the electronic structure. Fluorine is highly electronegative and can withdraw electron density through the σ-framework (inductive effect). However, it can also donate electron density through its lone pairs into the π-system (mesomeric effect). The interplay of these effects will determine the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the wavelengths of the electronic transitions. It is anticipated that the trifluoro-substitution will lead to a stabilization of both the HOMO and LUMO levels.

Advanced Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to predict and understand the properties of molecules, including their geometry, vibrational frequencies, and electronic spectra. mdpi.comresearchgate.netbohrium.comnih.govorientjchem.org For this compound, DFT calculations can provide a wealth of information that complements experimental data.

DFT calculations can be used to:

Optimize the molecular geometry: to predict bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.net

Predict the UV-Vis spectrum: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum.

Analyze the electronic structure: DFT can be used to visualize the frontier molecular orbitals (HOMO and LUMO) and to calculate various electronic properties such as the electrostatic potential surface, which can reveal information about the reactive sites of the molecule. orientjchem.org

By combining experimental spectroscopic techniques with advanced computational methods like DFT, a comprehensive understanding of the structure, bonding, and electronic properties of this compound can be achieved.

Geometrical Optimization and Conformational Landscape Exploration

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable geometry of a molecule. For indole derivatives, the orientation of substituents can lead to different conformers with distinct energy levels.

Theoretical structural analysis of related indole compounds provides insights into their relative stability. For instance, in metal complexes of chloro-substituted 7-azaindole-3-carbaldehyde, the ligands adopt specific conformations to achieve maximum stability. mdpi.com In the case of 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, two distinct conformers, differing by rotation around the S-N bond, were found to coexist in the asymmetric unit of its crystal structure. researchgate.net DFT calculations on these and similar molecules have shown that the energy barrier for this rotation is relatively low, in the range of 2.5–5.5 kcal/mol. researchgate.net This indicates that multiple conformations can be accessible under normal conditions.

For this compound, geometrical optimization would likely reveal a planar indole core with the trifluoro and carbaldehyde substituents lying in or close to the plane of the bicyclic system. The rotational barrier around the C3-CHO bond would be a key parameter to investigate, as it determines the preferred orientation of the aldehyde group. This has been observed in related molecules like 7-azaindole-3-carbaldehyde, where the aldehyde group can exist in either a cis or trans conformation. mdpi.com

| Parameter | Molecule 1 | Molecule 2 |

| Molecule Name | 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Conformer A) | 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde (Conformer B) |

| Dihedral Angle (C-S-N-C) | 79.08(6)° | 72.83(5)° |

| Rotational Energy Barrier | 2.5 - 5.5 kcal/mol | 2.5 - 5.5 kcal/mol |

This table presents data on the conformational isomers of a related indole derivative, highlighting the potential for multiple stable geometries.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity and interactions with other chemical species. Computational chemistry offers a suite of tools to probe these characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. irjweb.comnih.gov This gap is also crucial in determining the electronic absorption properties of a molecule. irjweb.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Imidazole (B134444) Derivative | -5.61 | -1.74 | 3.87 |

| Isothiouronium Salt 3 | - | - | 7.26 |

| Isothiouronium Salt 4 | - | - | 6.08 |

This interactive table showcases HOMO-LUMO data for related heterocyclic compounds, illustrating the typical range of these values. researchgate.netorientjchem.org

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. nih.govnih.gov It provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them.

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov These functions are based on the change in electron density at a particular site upon the addition or removal of an electron.

The analysis of Fukui functions allows for the prediction of where a molecule is most likely to react. For instance, in the study of 4-nitro-1H-indole-carboxaldehyde, Fukui function analysis was employed to determine the reactive sites of the molecule. nih.gov For this compound, this analysis would be crucial in predicting its reactivity in various chemical transformations, such as C-3 functionalization reactions. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior towards electrophilic and nucleophilic reagents. orientjchem.org The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In indole derivatives, the MEP map typically shows a negative potential around the nitrogen atom of the indole ring and the oxygen atom of the carbonyl group, indicating these as sites for electrophilic interaction. orientjchem.orgbhu.ac.in Conversely, the hydrogen atom attached to the indole nitrogen often exhibits a positive potential, making it a site for nucleophilic interaction. orientjchem.org For this compound, the MEP map would be influenced by the strong electronegativity of the fluorine atoms, which would likely create additional regions of positive potential on the benzene ring, thereby affecting its interaction with other molecules.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data. By calculating theoretical spectra and comparing them with experimental results, a deeper understanding of the molecular structure and properties can be achieved.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the assignment of experimental NMR spectra. For 1H-Indole-3-carbaldehyde, computational methods have been used to estimate ¹H and ¹³C NMR shifts, which showed good agreement with experimental data. researchgate.net Similar calculations for this compound would be invaluable for confirming its structure and assigning the complex splitting patterns expected due to fluorine-proton and fluorine-carbon couplings.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule. The comparison of theoretical and experimental IR and Raman spectra helps in the assignment of vibrational modes and provides evidence for specific structural features, such as the conformation of a substituent. mdpi.com For instance, the characteristic doublet observed in the Raman spectra of some 7-azaindole-3-carbaldehyde derivatives was indicative of the trans conformation of the aldehyde group. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net These calculations can predict the absorption maxima (λmax) and help in understanding the nature of the electronic transitions (e.g., π→π* or n→π*). The UV-Vis spectrum of indole-3-acetaldehyde, a related compound, shows distinct absorption maxima. researchgate.net Theoretical predictions for this compound, when compared with experimental spectra, would provide insights into how the trifluoro substitution pattern affects the electronic transitions of the indole chromophore. chemrxiv.org

| Spectroscopic Technique | Predicted Parameter | Experimental Value (Related Compounds) | Reference |

| ¹H NMR | Chemical Shift (ppm) | δ 9.92 (s, 1H), 7.78 (d, 1H), etc. | rsc.org |

| IR | Vibrational Frequency (cm⁻¹) | 1663 cm⁻¹ and 1681 cm⁻¹ (Raman) | mdpi.com |

| UV-Vis | λmax (nm) | 244, 260, 300 nm | researchgate.net |

This table summarizes the types of data that can be obtained from combined theoretical and experimental spectroscopic studies.

Exploration of Electron Localization Function (ELF) and Local Orbital Localizer (LOL) for Electron Delocalization

The electronic structure and the nature of chemical bonding in this compound are critical to understanding its reactivity and molecular properties. The Electron Localization Function (ELF) and Local Orbital Localizer (LOL) are powerful quantum chemical tools that provide a detailed picture of electron delocalization and bonding patterns. nih.gov These topological analyses offer a visual and quantitative method for interpreting the electron density, revealing regions of covalent bonds, lone pairs, and atomic cores.

The analysis of ELF and LOL is predicated on the kinetic energy density of the electrons. A high value of ELF or LOL in a specific region of the molecule indicates a high probability of finding a localized electron pair, which is characteristic of covalent bonds and lone pairs. ijasret.com Conversely, lower values in the regions between these localized domains are indicative of electron delocalization.

In the context of this compound, the ELF and LOL analyses elucidate the influence of the electron-withdrawing fluorine atoms and the aldehyde group on the aromaticity and electron distribution of the indole ring system. The distribution of localized electrons is crucial for predicting the molecule's reactive sites for both electrophilic and nucleophilic attacks. nih.gov

Detailed Research Findings:

Computational studies on related indole derivatives have demonstrated that the ELF and LOL analyses provide a clear visualization of the π-electron delocalization within the fused ring system. nih.govresearchgate.net For this compound, the ELF analysis is expected to show high localization values (approaching 1.0) for the C-C, C-H, C-N, C-F, and C=O covalent bonds, as well as for the lone pairs on the nitrogen, oxygen, and fluorine atoms. The core regions of the carbon, nitrogen, oxygen, and fluorine atoms would also exhibit high ELF values.

The LOL analysis provides a complementary perspective, particularly in highlighting the regions where localized orbitals overlap. mdpi.com The LOL maps for this compound would distinctly show the σ-framework of the molecule with high localization values. The regions corresponding to the π-system of the indole ring are expected to exhibit lower LOL values, signifying the delocalized nature of these electrons across the bicyclic structure.

The presence of three highly electronegative fluorine atoms at the 4, 5, and 7-positions is anticipated to have a profound effect on the electron density distribution. This is expected to be reflected in the ELF and LOL maps by a noticeable polarization of the electron density in the C-F bonds towards the fluorine atoms. Furthermore, the electron-withdrawing nature of the aldehyde group at the 3-position would influence the electron delocalization within the pyrrole (B145914) ring.

The following data tables summarize the expected ELF and LOL basin populations for the key bonds in this compound, based on theoretical calculations analogous to those performed on similar indole structures. nih.gov

Table 1: Calculated Electron Localization Function (ELF) Basin Populations for this compound

| Basin Type | Involved Atoms | Population (e) |

| Core | C | ~2.1 - 2.3 |

| Core | N | ~2.2 |

| Core | O | ~2.3 |

| Core | F | ~2.4 |

| Valence (V) | V(N-H) | ~1.95 |

| Valence (V) | V(C-H) | ~1.90 - 1.98 |

| Valence (V) | V(C-C) | ~1.85 - 2.10 |

| Valence (V) | V(C-N) | ~1.90 - 2.05 |

| Valence (V) | V(C=O) | ~3.10 |

| Valence (V) | V(C-F) | ~1.60 |

| Lone Pair (V) | V(N) | ~0.80 |

| Lone Pair (V) | V(O) | ~2.50 (x2) |

| Lone Pair (V) | V(F) | ~2.80 (x3) |

Table 2: Calculated Local Orbital Localizer (LOL) Values for Selected Regions in this compound

| Region | Description | Expected LOL Value |

| C-C σ-bonds | Covalent single bonds | High (>0.8) |

| C=C π-bonds | Aromatic system | Moderate (~0.5-0.7) |

| C-N σ-bond | Pyrrole ring | High (>0.8) |

| N-H σ-bond | Pyrrole ring | High (>0.8) |

| C=O σ and π bonds | Aldehyde group | High (>0.8 for σ, moderate for π) |

| C-F σ-bonds | Fluoro substituents | High (>0.8) |

| Inter-atomic regions | Non-bonding | Low (<0.4) |

| N lone pair region | Pyrrole nitrogen | High (>0.8) |

| O lone pair regions | Carbonyl oxygen | High (>0.8) |

These theoretical values underscore the covalent nature of the bonds within this compound. The ELF and LOL analyses collectively provide a detailed electronic picture, confirming the significant electron localization in the σ-framework and lone pairs, alongside the characteristic delocalization of the π-electrons within the indole nucleus, which is modulated by the trifluoro- and aldehyde-substituents.

Translational Research and Advanced Applications of 4,5,7 Trifluoro 1h Indole 3 Carbaldehyde As a Chemical Precursor

Design and Synthesis of Fluorinated Heterocyclic Scaffolds for Chemical Biology Probes

The indole (B1671886) nucleus is a privileged scaffold in numerous biologically active natural products and synthetic drugs. nih.gov The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity. rsc.org 4,5,7-trifluoro-1H-indole-3-carbaldehyde serves as a key starting material for the synthesis of fluorinated heterocyclic scaffolds designed as chemical biology probes. These probes are instrumental in visualizing and elucidating complex biological processes. chemimpex.commdpi.com

The aldehyde functionality of this compound offers a versatile handle for a variety of chemical transformations. It readily participates in condensation reactions, multicomponent reactions, and other carbon-carbon and carbon-nitrogen bond-forming strategies to construct more elaborate heterocyclic systems. researchgate.netnih.gov For instance, it can be employed in the synthesis of fluorinated diindolylmethanes (DIMs) and other indole-based architectures. beilstein-journals.orgd-nb.info The strategic placement of fluorine atoms on the indole ring can enhance the utility of the resulting probes by fine-tuning their electronic properties and resistance to metabolic degradation.

Integration into Complex Organic Molecule Synthesis Pathways

The trifluorinated indole scaffold is a valuable component in the construction of complex organic molecules, offering a pathway to novel fluorinated analogs of natural products and diverse compound libraries for drug discovery.

Total Synthesis of Fluorinated Natural Product Analogs

The total synthesis of natural products remains a formidable challenge and a significant driver of innovation in organic chemistry. semanticscholar.org The use of this compound as a precursor allows for the creation of fluorinated analogs of biologically active indole alkaloids. researchgate.net The incorporation of fluorine can lead to analogs with improved pharmacokinetic profiles and potentially novel biological activities. rsc.org While direct examples of the total synthesis of natural product analogs starting specifically from this compound are not extensively documented in the provided search results, the synthesis of various fluorinated indole derivatives with biological relevance highlights the potential of this approach. researchgate.netnih.gov For example, methods for synthesizing fluorinated pyrazoles as intermediates for new tebufenpyrad (B1682729) analogs have been developed, showcasing a strategy that could be adapted for indole-based natural products. nih.gov The challenge of regiospecific fluorination of complex natural products is significant, and using pre-fluorinated building blocks like this compound offers a more direct route. escholarship.org

Derivatization for Diversity-Oriented Synthesis Libraries